molecular formula C11H14FN3S B13425752 1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B13425752
M. Wt: 239.31 g/mol
InChI Key: IBUKGNVUWCZBHM-UHFFFAOYSA-N
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Description

1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a complex organic compound characterized by the presence of a pyrazole ring substituted with a fluoroethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluoroethyl and thiophene substituents. The final step involves the methylation of the amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine would depend on its specific application. In a medicinal context, the compound might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
  • 1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-ethylmethanamine
  • 1-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)-N-propylmethanamine

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications, as it can offer unique reactivity and interactions compared to similar compounds.

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

1-[1-(2-fluoroethyl)-3-thiophen-2-ylpyrazol-4-yl]-N-methylmethanamine

InChI

InChI=1S/C11H14FN3S/c1-13-7-9-8-15(5-4-12)14-11(9)10-3-2-6-16-10/h2-3,6,8,13H,4-5,7H2,1H3

InChI Key

IBUKGNVUWCZBHM-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(N=C1C2=CC=CS2)CCF

Origin of Product

United States

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